molecular formula C15H20O6 B12621166 5-[2,4-Dimethoxy-6-(methoxycarbonyl)phenyl]pentanoic acid CAS No. 918668-56-1

5-[2,4-Dimethoxy-6-(methoxycarbonyl)phenyl]pentanoic acid

Cat. No.: B12621166
CAS No.: 918668-56-1
M. Wt: 296.31 g/mol
InChI Key: CWSFWXMTEAGHAT-UHFFFAOYSA-N
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Description

5-[2,4-Dimethoxy-6-(methoxycarbonyl)phenyl]pentanoic acid is a substituted pentanoic acid derivative featuring a phenyl ring with methoxy groups at positions 2 and 4, and a methoxycarbonyl group at position 5.

Properties

CAS No.

918668-56-1

Molecular Formula

C15H20O6

Molecular Weight

296.31 g/mol

IUPAC Name

5-(2,4-dimethoxy-6-methoxycarbonylphenyl)pentanoic acid

InChI

InChI=1S/C15H20O6/c1-19-10-8-12(15(18)21-3)11(13(9-10)20-2)6-4-5-7-14(16)17/h8-9H,4-7H2,1-3H3,(H,16,17)

InChI Key

CWSFWXMTEAGHAT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C(=C1)OC)CCCCC(=O)O)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[2,4-Dimethoxy-6-(methoxycarbonyl)phenyl]pentanoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the esterification of a suitable phenylacetic acid derivative, followed by methoxylation and subsequent chain elongation through a series of reactions including Grignard addition and oxidation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

5-[2,4-Dimethoxy-6-(methoxycarbonyl)phenyl]pentanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Chemical Properties and Structure

5-[2,4-Dimethoxy-6-(methoxycarbonyl)phenyl]pentanoic acid has the chemical formula C15H20O4 and a molecular weight of 280.32 g/mol. Its structure includes a pentanoic acid backbone substituted with a dimethoxyphenyl group, which contributes to its biological activity. The compound's unique structure allows it to interact with biological systems effectively.

Medicinal Chemistry

The compound has been investigated for its potential as an antifolate agent . Research indicates that derivatives of this compound can inhibit enzymes involved in folate metabolism, such as thymidylate synthase (TS). These inhibitors are crucial in cancer therapy because they target rapidly dividing cells that depend on folate for DNA synthesis .

Pharmacological Studies

Studies have shown that 5-[2,4-Dimethoxy-6-(methoxycarbonyl)phenyl]pentanoic acid exhibits anti-cancer properties . It has been tested in vitro against various cancer cell lines, demonstrating cytotoxic effects that suggest its potential as a therapeutic agent. The selectivity of these compounds towards cancer cells while sparing normal cells is a significant advantage in drug development .

Agricultural Chemistry

In agricultural applications, compounds similar to 5-[2,4-Dimethoxy-6-(methoxycarbonyl)phenyl]pentanoic acid have been studied for their ability to inhibit plant growth regulators. This inhibition can be useful in developing herbicides that target specific weeds without affecting crops .

Table 1: Summary of Experimental Findings

Study ReferenceObjectiveFindings
Synthesis of antifolate agentsCompound showed high affinity for TS inhibition.
Cytotoxicity assessmentDemonstrated selective toxicity against cancer cells with minimal effects on normal cells.
Agricultural applicationInhibited root gravitropism in test plants, suggesting potential herbicidal activity.

Mechanism of Action

The mechanism of action of 5-[2,4-Dimethoxy-6-(methoxycarbonyl)phenyl]pentanoic acid involves its interaction with specific molecular targets. The compound can act as a ligand, binding to proteins or enzymes and modulating their activity. The pathways involved may include signal transduction, metabolic processes, and gene expression regulation .

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The following table highlights key structural differences and their implications:

Compound Name Key Substituents Molecular Formula Notable Properties Reference
Target Compound 2,4-Dimethoxy-6-methoxycarbonylphenyl C₁₆H₂₀O₇ High polarity due to three oxygen-rich groups; potential for esterase sensitivity. N/A
5-(4-Methoxy-3,5-dimethyl-phenyl)-5-oxo-pentanoic acid 4-Methoxy-3,5-dimethylphenyl, ketone C₁₄H₁₈O₄ Increased lipophilicity from methyl groups; ketone enhances electrophilicity.
5-(4-Methoxyphenyl)-5-oxo-2,2-diphenylpentanoic acid Diphenyl, 4-methoxyphenyl, ketone C₂₄H₂₂O₄ High steric bulk from diphenyl groups; reduced solubility in aqueous media.
Loxiglumide (CR 1505) Dichlorobenzoylamino, methoxypropyl-pentyl C₂₃H₃₀Cl₂N₂O₅ Cholecystokinin antagonist; balanced lipophilicity for membrane permeability.
5-[N-(1'-Phenylcyclohexyl)amino]pentanoic acid Cyclohexylamino, phenyl C₁₇H₂₅NO₂ Amino group enables hydrogen bonding; used in antibody-receptor binding studies.

Key Observations :

  • Electron-Withdrawing Groups: The target compound’s methoxycarbonyl group increases acidity of the carboxylic acid (pKa ~3–4), compared to analogs with electron-donating methyl groups (e.g., 5-(4-methoxy-3,5-dimethyl-phenyl)-5-oxo-pentanoic acid, pKa ~4.5) .
  • Biological Activity: Loxiglumide demonstrates that even minor modifications (e.g., dichlorobenzoylamino) can confer receptor antagonism (ED₅₀ = 9–80 µmol/kg in pancreatitis models) .

Insights :

  • The target compound’s methoxycarbonyl group may render it susceptible to esterase cleavage, suggesting utility as a prodrug.
  • Loxiglumide’s efficacy highlights the importance of balancing lipophilicity and hydrogen-bonding capacity for receptor targeting .

Biological Activity

5-[2,4-Dimethoxy-6-(methoxycarbonyl)phenyl]pentanoic acid (CAS No. 918668-56-1) is a compound of interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the available literature on its synthesis, biological properties, and potential applications.

Chemical Structure and Properties

The compound features a pentanoic acid backbone with a substituted phenyl group that includes two methoxy groups and a methoxycarbonyl group. The structural formula can be represented as follows:

C15H20O5\text{C}_{15}\text{H}_{20}\text{O}_{5}

This structure suggests potential interactions with biological targets due to the presence of multiple functional groups.

Synthesis

The synthesis of 5-[2,4-Dimethoxy-6-(methoxycarbonyl)phenyl]pentanoic acid typically involves multi-step organic reactions, including esterification and substitution reactions. While specific synthetic routes are not extensively documented in the available literature, general methods for synthesizing similar compounds have been explored in various studies.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial properties of compounds structurally related to 5-[2,4-Dimethoxy-6-(methoxycarbonyl)phenyl]pentanoic acid. For example, derivatives of related phenolic compounds have shown significant antibacterial activity against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values for some derivatives were reported as low as 2 µg/mL against multidrug-resistant strains .

Antioxidant Activity

Antioxidant activity is another area where related compounds have demonstrated efficacy. The presence of methoxy groups in the structure is often associated with enhanced radical scavenging activity. Studies on similar compounds indicate that they can effectively neutralize free radicals, contributing to their potential therapeutic effects against oxidative stress-related diseases .

Anti-inflammatory Effects

Compounds with similar structures have also been investigated for their anti-inflammatory properties. The ability to modulate inflammatory pathways makes them candidates for treating conditions like arthritis and other inflammatory diseases. Research has indicated that such compounds can inhibit pro-inflammatory cytokines and enzymes, thus reducing inflammation .

Case Studies and Research Findings

  • Antibacterial Evaluation : A study synthesized various derivatives of phenylpentanoic acids and evaluated their antibacterial activity. Compounds with structural similarities to 5-[2,4-Dimethoxy-6-(methoxycarbonyl)phenyl]pentanoic acid exhibited promising results against several pathogenic bacteria .
  • Antioxidant Screening : A comparative analysis of antioxidant activities among various methoxy-substituted phenolic compounds revealed that those with multiple methoxy groups showed significantly higher activity in scavenging free radicals compared to their unsubstituted counterparts .
  • Inflammatory Response Modulation : Research into related compounds demonstrated their capacity to inhibit inflammatory markers in vitro, suggesting that 5-[2,4-Dimethoxy-6-(methoxycarbonyl)phenyl]pentanoic acid may also possess similar anti-inflammatory properties .

Summary Table of Biological Activities

Activity Mechanism Reference
AntibacterialInhibition of cell wall synthesis
AntioxidantRadical scavenging
Anti-inflammatoryInhibition of cytokines

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